molecular formula C15H17FN2O2S B11366987 2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide

2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide

Cat. No.: B11366987
M. Wt: 308.4 g/mol
InChI Key: ROGFAXURIGPJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide is an organic compound that features a fluorophenoxy group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide typically involves the reaction of 4-fluorophenol with a thiazole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact reaction conditions, such as temperature and pressure, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide include:

Uniqueness

What sets this compound apart is its unique combination of a fluorophenoxy group and a thiazole ring, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness can make it particularly valuable in certain research and industrial applications.

Properties

Molecular Formula

C15H17FN2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide

InChI

InChI=1S/C15H17FN2O2S/c1-3-14(20-13-6-4-11(16)5-7-13)15(19)17-8-12-9-21-10(2)18-12/h4-7,9,14H,3,8H2,1-2H3,(H,17,19)

InChI Key

ROGFAXURIGPJDW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1=CSC(=N1)C)OC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.